REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[NH4+].[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:6].F>>[CH2:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:2]([NH2:3])=[S:1])[CH3:6] |f:0.1|
|
Name
|
|
Quantity
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46 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a polyethylene vessel having
|
Type
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ADDITION
|
Details
|
the reaction mixture is then poured onto ice
|
Type
|
CUSTOM
|
Details
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the separation of a precipitate which
|
Type
|
CUSTOM
|
Details
|
slowly crystallizes
|
Type
|
FILTRATION
|
Details
|
The precipitate is suction-filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISTILLATION
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Details
|
By steam distillation, about 10 g of ethylbenzene
|
Type
|
CUSTOM
|
Details
|
are recovered from the precipitate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=S)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.4 mol | |
AMOUNT: MASS | 66 g | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |